molecular formula C19H36SSn B13698391 (3-Dodecyl-2-thienyl)trimethylstannane

(3-Dodecyl-2-thienyl)trimethylstannane

Cat. No.: B13698391
M. Wt: 415.3 g/mol
InChI Key: WCHNLGXGBIUEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C19H36SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dodecyl group and a trimethylstannyl group attached to the thiophene ring. This compound is primarily used as a building block in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Dodecyl-2-thienyl)trimethylstannane typically involves the reaction of 3-dodecylthiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and organohalides.

Major Products Formed

Scientific Research Applications

(3-Dodecyl-2-thienyl)trimethylstannane is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Materials Science: In the development of conjugated polymers and organic semiconductors for electronic devices.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (3-Dodecyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can also undergo oxidation and coupling reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Dodecyl-2-thienyl)trimethylstannane is unique due to its specific combination of a thiophene ring with a dodecyl and trimethylstannyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in the synthesis of advanced materials and organic compounds .

Properties

Molecular Formula

C19H36SSn

Molecular Weight

415.3 g/mol

IUPAC Name

(3-dodecylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3;

InChI Key

WCHNLGXGBIUEAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.